Triethylsilyl chloroacetate

Catalog No.
S15301263
CAS No.
17680-26-1
M.F
C8H17ClO2Si
M. Wt
208.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilyl chloroacetate

CAS Number

17680-26-1

Product Name

Triethylsilyl chloroacetate

IUPAC Name

triethylsilyl 2-chloroacetate

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

InChI

InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3

InChI Key

CGBLGBVNLXYQSS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC(=O)CCl

Triethylsilyl chloroacetate is an organosilicon compound characterized by the molecular formula C5H11ClO2Si\text{C}_5\text{H}_{11}\text{ClO}_2\text{Si}. This compound features a triethylsilyl group attached to a chloroacetate moiety, making it a valuable reagent in organic synthesis. Its structure allows for the introduction of the triethylsilyl group into various organic molecules, enhancing their volatility and stability, which is crucial for analytical techniques such as gas chromatography and mass spectrometry. The compound is particularly noted for its ability to modify functional groups through silylation, facilitating further chemical transformations and analyses.

  • Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, leading to the replacement of the chloro group with other functional groups.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield chloroacetic acid and triethylsilanol.
  • Silylation: The compound acts as a silylating agent, introducing triethylsilyl groups into various substrates, which can significantly alter their physical and chemical properties.

Common reagents used alongside triethylsilyl chloroacetate include bases like pyridine and various nucleophiles.

While specific biological activity data for triethylsilyl chloroacetate is limited, compounds containing triethylsilyl groups are often employed in biochemical applications. Their ability to protect sensitive functional groups during synthesis enhances stability and facilitates the analysis of biological compounds. This characteristic is particularly useful when analyzing biomolecules using advanced techniques such as mass spectrometry .

Triethylsilyl chloroacetate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting chloroacetic acid with triethylsilyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: In larger-scale settings, the reaction mixture may be refluxed to ensure complete conversion of reactants, followed by purification through distillation or recrystallization.

Triethylsilyl chloroacetate has various applications in scientific research and industry:

  • Organic Synthesis: It is widely used as a reagent for introducing triethylsilyl groups into organic molecules, which can enhance their volatility and stability.
  • Analytical Chemistry: The compound is utilized in the derivatization of biomolecules, making them more amenable to analysis via gas chromatography and mass spectrometry.
  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of active pharmaceutical ingredients.

Studies on the interactions of triethylsilyl chloroacetate primarily focus on its reactivity with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role as a protecting group in organic synthesis. The compound's ability to undergo hydrolysis under mild conditions further highlights its utility in synthetic pathways where control over reactivity is essential .

Several compounds exhibit structural or functional similarities to triethylsilyl chloroacetate:

Compound NameStructure TypeUnique Features
Trimethylsilyl chlorideSilyl halideCommonly used for silylation; lacks ester functionality.
Trimethylsilyl acetateSilylated esterUsed for similar protective purposes but lacks chlorine functionality.
Bis(trimethylsilyl)acetamideSilylated amideMore versatile in protecting amines but may introduce steric hindrance.
TrimethylchlorosilaneSilylated alkaneUseful for generating silylated intermediates but less reactive than triethylsilyl chloroacetate.

Triethylsilyl chloroacetate stands out due to its specific reactivity profile involving both esterification and silylation, making it particularly valuable in complex organic syntheses where both functionalities are required .

Hydrogen Bond Acceptor Count

2

Exact Mass

208.0686340 g/mol

Monoisotopic Mass

208.0686340 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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